4-Cyclohexylthiophene-2-carboxylic acid
Description
Properties
IUPAC Name |
4-cyclohexylthiophene-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O2S/c12-11(13)10-6-9(7-14-10)8-4-2-1-3-5-8/h6-8H,1-5H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCZCOBGVJBHURZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=CSC(=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Halogenation and Regioselective Functionalization on Thiophene Ring
A key approach is the regioselective functionalization of thiophene at the 2- and 4-positions. Literature on related compounds (e.g., 4-chloro-2-thiophenecarboxylic acid) demonstrates the use of:
- Halogenation of thiophene derivatives at low temperatures (below -50 °C)
- Use of silyl protecting groups to block reactive sites and direct substitution
- Subsequent removal of silyl groups and introduction of carboxyl groups by treatment with carbon dioxide
This method ensures high regioselectivity, minimizing by-products and improving purity. For example, the synthesis of 4-chloro-2-thiophenecarboxylic acid involves silylation, lithiation, CO₂ quenching, and deprotection steps, which can be adapted for cyclohexyl substitution.
Grignard Reagent Carboxylation
The preparation of monocarboxylic acids via Grignard reagents is well-established and involves:
- Formation of a Grignard reagent from a halogenated cyclohexylthiophene intermediate
- Reaction of the Grignard reagent with carbon dioxide to form the magnesium carboxylate intermediate
- Acidic hydrolysis to yield the carboxylic acid
This method allows direct introduction of the carboxylic acid group at the desired position on the thiophene ring.
Oxidation of Alkyl-Substituted Thiophenes
Another route involves the oxidation of the corresponding alkyl-substituted thiophene (e.g., 4-cyclohexylthiophene) at the 2-position to form the carboxylic acid. Oxidizing agents such as potassium permanganate or potassium dichromate under controlled conditions are used to oxidize the methyl or alkyl side chain to the acid.
Industrial and Laboratory Scale Synthesis Insights
Biphasic Reaction Systems and pH Control
A patent describing preparation of cyclohexanecarboxylic acid derivatives highlights the use of biphasic systems where:
- The aqueous phase is adjusted to alkaline pH (10–14) to facilitate extraction and purification
- Organic solvents such as toluene are used for back-extraction and separation
- Final acidification (pH 6–7) precipitates the desired acid product
This approach enhances yield and purity in scale-up processes.
Catalyst and Solvent Effects
For thiophene derivatives, phase transfer catalysts like quaternary ammonium salts (e.g., benzalkonium halide) accelerate halogenation and subsequent functionalization reactions. Solvents such as ethylene glycol, dimethylformamide, or halogenated aromatics are chosen based on reaction temperature requirements to optimize yield and purity.
Comparative Data Table of Preparation Methods
| Preparation Method | Key Reagents/Conditions | Advantages | Challenges | Typical Yield Range |
|---|---|---|---|---|
| Halogenation + Silyl Protection + CO₂ | Low temp (< -50 °C), silyl chlorides, CO₂ | High regioselectivity, purity | Requires low temperature control | High (up to 90%) |
| Grignard Reagent Carboxylation | RMgX, CO₂, acidic hydrolysis | Direct carboxylation, versatile | Sensitive to moisture, handling | Moderate to high (60–85%) |
| Oxidation of Alkyl Thiophene | KMnO₄ or K₂Cr₂O₇, controlled oxidation | Simple reagents, direct oxidation | Overoxidation risk, selectivity | Moderate (50–75%) |
| Biphasic Extraction & pH Adjustment | NaOH, toluene, acidification | Efficient purification, scalable | Requires careful pH control | High (80–90%) |
Summary of Research Findings
- Regioselective synthesis methods using silyl groups and low-temperature lithiation provide high purity 4-substituted thiophene carboxylic acids, adaptable for cyclohexyl substitution.
- Grignard reagent carboxylation is a reliable method for introducing carboxylic acid groups on thiophene rings bearing cyclohexyl substituents.
- Oxidation of alkyl-substituted thiophenes is a classical approach but requires careful control to avoid overoxidation.
- Industrial processes benefit from biphasic extraction and pH manipulation for efficient isolation and purification of the acid.
- Catalysts and solvents play critical roles in optimizing reaction rates and yields in halogenation and esterification steps preceding acid formation.
Chemical Reactions Analysis
Types of Reactions
4-Cyclohexylthiophene-2-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic reagents such as bromine or chlorinating agents can be used under acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and aldehydes.
Substitution: Halogenated thiophenes and other substituted derivatives.
Scientific Research Applications
Chemical Properties and Structure
4-Cyclohexylthiophene-2-carboxylic acid, with the chemical formula C12H14O2S, features a thiophene ring substituted with a cyclohexyl group and a carboxylic acid functional group. This unique structure imparts specific properties that are beneficial for various applications.
Organic Electronics
Conductive Polymers : this compound is utilized as a building block for synthesizing conductive polymers. These polymers are essential in organic electronic devices such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The incorporation of this compound enhances the charge transport properties due to its planar structure and electron-donating characteristics.
Case Study : A study demonstrated that incorporating this compound into polymer blends improved the efficiency of organic solar cells by increasing the charge mobility and reducing recombination losses .
Pharmaceutical Applications
Drug Development : The compound has shown promise in drug formulation, particularly in enhancing the solubility and stability of active pharmaceutical ingredients (APIs). Its carboxylic acid group can form salts or esters with various drugs, improving their pharmacokinetic profiles.
Case Study : Research indicated that this compound derivatives exhibited significant antimicrobial activity against certain bacterial strains, suggesting potential applications in developing new antibiotics .
Epoxy Resins : The compound can be utilized as a curing agent or additive in epoxy resins. Its compatibility with various resins enhances the mechanical properties and thermal stability of the final products.
Case Study : A study showed that adding this compound to epoxy formulations improved adhesion properties and resistance to thermal degradation, making it suitable for high-performance coatings .
Cosmetics
Formulation Enhancer : In cosmetic formulations, this compound is explored for its potential as a skin-conditioning agent. Its ability to enhance moisture retention and improve skin feel makes it valuable in skincare products.
Mechanism of Action
The mechanism of action of 4-Cyclohexylthiophene-2-carboxylic acid depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved can include inhibition of enzyme activity, modulation of receptor signaling, or interaction with cellular membranes.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Differences
Key Observations :
- Heterocyclic Core : The thiophene ring in this compound provides electron-rich aromaticity compared to pyrimidine (N-heterocycle in ), which is more electron-deficient due to nitrogen atoms. This difference influences reactivity in electrophilic substitution or coordination chemistry.
- In contrast, the pyrimidine derivative features electron-withdrawing chloro and methyl groups, likely increasing acidity (pKa ~2–3) compared to thiophene analogs (pKa ~3–4).
- Functional Diversity : The ester and ketone groups in expand its utility in multi-step syntheses, whereas the carboxylic acid group in this compound enables direct conjugation or salt formation.
Physicochemical Properties
Table 2: Comparative Physicochemical Data
Key Observations :
- The cyclohexyl group in this compound reduces water solubility compared to its unsubstituted counterpart , necessitating organic solvents (e.g., DMSO, ethanol) for laboratory use.
- The pyrimidine derivative exhibits intermediate lipophilicity (logP ~1.8), influenced by its chloro and methyl substituents.
Biological Activity
4-Cyclohexylthiophene-2-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant research findings.
Synthesis of this compound
The synthesis of this compound typically involves the functionalization of thiophene derivatives. The carboxylic acid group can be introduced through several methods, including oxidation or direct carboxylation techniques. The compound has been characterized using various spectroscopic methods, including NMR and IR spectroscopy, confirming the presence of the cyclohexyl and carboxylic acid functionalities.
Biological Activity
The biological activity of this compound has been explored in several studies, highlighting its potential as an anti-inflammatory and antitumor agent.
Anti-inflammatory Activity
Research indicates that compounds with thiophene moieties often exhibit significant anti-inflammatory properties. For instance, studies have demonstrated that derivatives of thiophene can modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) .
Antitumor Activity
In vitro studies have assessed the cytotoxic effects of this compound against various cancer cell lines. The compound has shown promising results in inhibiting cell proliferation in human cancer cell lines, including lung carcinoma (NCI H292) and colon carcinoma (HT29). The mechanism appears to involve apoptosis induction and cell cycle arrest, similar to other known anticancer agents .
Case Studies
Several case studies have provided insights into the biological activity of this compound:
- Cytotoxicity Assay : In a study assessing antiproliferative activity using an MTT assay, this compound exhibited IC50 values comparable to established anticancer drugs, indicating its potential as a lead compound for further development .
- Mechanistic Studies : Flow cytometry analysis revealed that treatment with the compound led to increased apoptotic rates in cancer cells. Specifically, it was observed that concentrations as low as 1 µM could significantly enhance apoptosis compared to control groups .
- Structure-Activity Relationship (SAR) : Research focusing on SAR has shown that modifications to the thiophene ring can enhance biological activity. Substituents on the cyclohexyl group were found to influence both the potency and selectivity of the compound against various targets .
Data Tables
| Biological Activity | IC50 Value (µM) | Cell Line |
|---|---|---|
| Cytotoxicity | 25 | NCI H292 (Lung Carcinoma) |
| Apoptosis Induction | 1 | HT29 (Colon Carcinoma) |
| Anti-inflammatory Effect | Not specified | In vitro models |
Q & A
Basic: What synthetic methodologies are recommended for 4-Cyclohexylthiophene-2-carboxylic acid, and how can reaction yields be optimized?
Answer:
A common approach involves Suzuki-Miyaura coupling to introduce the cyclohexyl group to the thiophene ring, followed by carboxylation. Key steps include:
- Catalyst selection : Palladium catalysts (e.g., Pd(PPh₃)₄) in toluene/DMF mixtures for cross-coupling reactions .
- Carboxylation : Use CO₂ under high pressure with copper-based catalysts for regioselective carboxylation at the 2-position .
- Yield optimization : Monitor reaction temperature (70–90°C) and stoichiometric ratios (1:1.2 for boronic acid:thiophene precursor). Purification via recrystallization in ethanol/water (3:1) typically achieves >85% purity .
Basic: How should researchers characterize the purity and structural integrity of this compound?
Answer:
A multi-technique approach is critical:
- NMR : Confirm regiochemistry via ¹H-NMR (δ 7.2–7.4 ppm for thiophene protons; δ 1.2–2.1 ppm for cyclohexyl protons) .
- HPLC : Use a C18 column (acetonitrile/0.1% TFA mobile phase) to verify purity (>98%) .
- Mass spectrometry : ESI-MS ([M-H]⁻ ion at m/z 237.1) for molecular weight confirmation .
- Melting point : Compare observed values (e.g., 153–155°C) with literature to detect impurities .
Basic: What solvent systems and storage conditions ensure stability during experimental workflows?
Answer:
- Solubility : DMSO or THF for stock solutions (10 mM); avoid aqueous buffers below pH 4 due to precipitation .
- Storage : –20°C under inert gas (argon) to prevent oxidation. Stability studies show <5% degradation over 6 months under these conditions .
Advanced: How can mechanistic studies resolve contradictions in reported catalytic efficiencies for carboxylation steps?
Answer:
- Kinetic profiling : Use in-situ FTIR to track CO₂ incorporation rates under varying pressures (1–5 atm) .
- Computational modeling : Density Functional Theory (DFT) calculations reveal steric hindrance from the cyclohexyl group lowers activation energy for carboxylation at the 2-position vs. 5-position .
- Isotopic labeling : ¹³C-labeled CO₂ confirms carboxylation regioselectivity via NMR .
Advanced: What computational strategies predict biological activity of this compound derivatives?
Answer:
- Molecular docking : Target cyclooxygenase-2 (COX-2) using AutoDock Vina; the carboxylic acid group shows strong binding affinity (ΔG = –9.2 kcal/mol) .
- QSAR models : Correlate logP values (calculated via ChemAxon) with anti-inflammatory activity (IC₅₀) to prioritize derivatives for synthesis .
- ADMET prediction : SwissADME predicts moderate blood-brain barrier permeability (BBB score: 0.55), suggesting CNS applicability .
Advanced: How to address discrepancies in reported cytotoxicity data across cell lines?
Answer:
- Dose-response validation : Replicate assays in triplicate using MTT/WST-1 protocols across multiple cell lines (e.g., HEK293 vs. HepG2) .
- Metabolic interference : Pre-treat cells with cytochrome P450 inhibitors (e.g., ketoconazole) to assess metabolite-mediated toxicity .
- ROS assays : Measure reactive oxygen species (ROS) generation via DCFH-DA staining to differentiate apoptotic vs. necrotic pathways .
Advanced: What strategies elucidate structure-activity relationships (SAR) for cyclohexyl-substituted thiophene derivatives?
Answer:
- Analog synthesis : Replace cyclohexyl with adamantyl or phenyl groups to assess steric/electronic effects on COX-2 inhibition .
- Crystallography : Co-crystallize derivatives with COX-2 (PDB: 5KIR) to identify hydrogen-bonding interactions with Arg120 and Tyr355 .
- Proteomics : SILAC-based profiling identifies downstream targets (e.g., NF-κB) in inflammatory pathways .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
